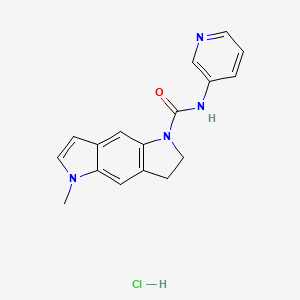

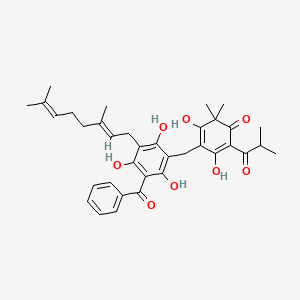

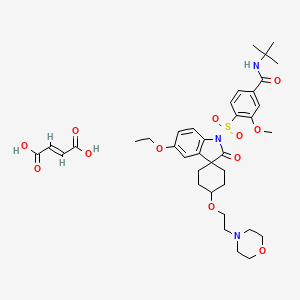

![molecular formula C18H21NO B1680856 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine CAS No. 262451-89-8](/img/structure/B1680856.png)

1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine

Overview

Description

“1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine” is a cell-permeable leukotriene A4 (LTA4) hydrolase inhibitor that suppresses LTB4 production . It has been implicated in the pathogenesis of a number of diseases including inflammatory bowel disease and psoriasis .

Molecular Structure Analysis

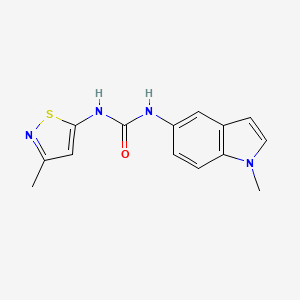

The molecular formula of “this compound” is C18H21NO . It has a molecular weight of 267.37 . The SMILES string representation of the molecule isC1CCN(C1)CCOc2ccc(cc2)-c3ccccc3 . Physical and Chemical Properties Analysis

The compound is a solid with an off-white color . It has a melting point of 58-60 °C . It is soluble in DMSO at 22 mg/mL .Scientific Research Applications

Synthesis and Chemical Properties

Phosphine-Catalyzed Annulation : Zhu, Lan, and Kwon (2003) demonstrated the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation process, which results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This showcases the potential of using similar structures in synthetic organic chemistry for the creation of complex molecules (Zhu, Lan, & Kwon, 2003).

Crystal Structure and Quantum Chemical Studies : Research by Zulfiqar et al. (2021) on 4-(pyrrolidine-2,5‑dione‑1-yl)phenol, a compound related to 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine, involved analysis using FT-IR, NMR, XRD, and mass spectrometry, alongside computational methods. This study provided insights into the molecular structure and potential applications in areas like anti-inflammatory and anticancer drug development (Zulfiqar et al., 2021).

Applications in Drug Discovery

- Dual Target Inhibitors Discovery : Chen et al. (2011) explored the design of dual target inhibitors against cyclooxygenases and leukotriene A4 hydrolyase by modifying 1-[2-(4-phenoxyphenoxy)ethyl]pyrrolidine. Their study led to the synthesis of phenoxyphenyl pyrrolidine compounds with potential as dual-target inhibitors, showing the compound's relevance in the development of new therapeutic agents (Chen et al., 2011).

Catalysis and Organic Reactions

- Catalytic Applications : Singh, Singh, and Singh (2009) investigated complexes involving derivatives of pyrrolidine, including those similar to this compound. These complexes were used as catalysts in various organic reactions, suggesting the potential use of such compounds in catalytic processes (Singh, Singh, & Singh, 2009).

Synthesis of Derivatives

- Synthesis of Arylsulfonylpyrrolidines : Smolobochkin et al. (2017) demonstrated the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and related compounds. This indicates the potential of this compound in synthesizing new chemical entities (Smolobochkin et al., 2017).

Mechanism of Action

Target of Action

The primary target of SC 22716 is Leukotriene A4 (LTA4) hydrolase , a 69 kDa zinc-containing enzyme . It plays a crucial role in the biosynthesis of Leukotriene B4 (LTB4), a pro-inflammatory mediator .

Mode of Action

SC 22716 acts as a potent, competitive, and reversible inhibitor of the hydrolase and peptidase activities of human LTA4 hydrolase . By inhibiting LTA4 hydrolase, SC 22716 suppresses the production of LTB4 .

Biochemical Pathways

The action of LTA4 hydrolase is the rate-limiting step for LTB4 production . LTB4 is a 5-lipoxygenase (5-LO)-derived metabolite of arachidonic acid, synthesized by various cell types, including eosinophils, neutrophils, and macrophages . By inhibiting LTA4 hydrolase, SC 22716 preferentially blocks the formation of LTB4 .

Result of Action

The inhibition of LTA4 hydrolase by SC 22716 leads to the suppression of LTB4 production . LTB4 is a potent stimulant of human neutrophils, inducing chemotaxis, aggregation, degranulation, adherence, and priming of inflammatory cells . Therefore, the suppression of LTB4 production may alleviate these inflammatory responses.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine plays a significant role in biochemical reactions. It interacts with the enzyme leukotriene A4 (LTA4) hydrolase, inhibiting its function . The nature of this interaction involves the compound binding to the enzyme, thereby suppressing the production of leukotriene B4 (LTB4) .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibition of LTB4 production

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the LTA4 hydrolase enzyme . This binding interaction inhibits the enzyme’s activity, leading to a decrease in the production of LTB4 .

Metabolic Pathways

This compound is involved in the leukotriene metabolic pathway, where it interacts with the LTA4 hydrolase enzyme

Properties

IUPAC Name |

1-[2-(4-phenylphenoxy)ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-2-6-16(7-3-1)17-8-10-18(11-9-17)20-15-14-19-12-4-5-13-19/h1-3,6-11H,4-5,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUGRVAJRGZDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438298 | |

| Record name | 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262451-89-8 | |

| Record name | 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

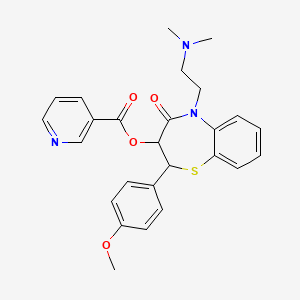

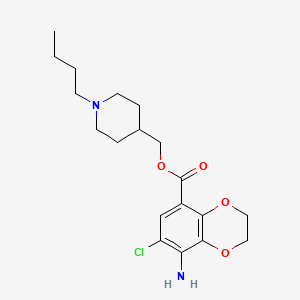

![(2R,3S)-N-Methyl-3-phenyl-N-[(Z)-2-phenylvinyl]-2-oxiranecarboxamide](/img/structure/B1680793.png)